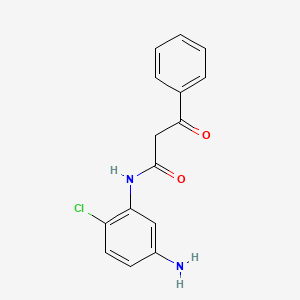
N-(5-amino-2-chlorophenyl)-3-oxo-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-amino-2-chlorophenyl)-3-oxo-3-phenylpropanamide is a chemical compound with the molecular formula C15H13ClN2O2 This compound is characterized by the presence of an amide group, a phenyl group, and a chlorinated aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-chlorophenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-amino-2-chlorophenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorinated aromatic ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
N-(5-amino-2-chlorophenyl)-3-oxo-3-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-amino-2-chlorophenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-amino-2-chlorophenyl)benzamide
- N-(4-amino-2-chlorophenyl)benzamide
- N-(5-amino-2-chlorophenyl)cyclopentanecarboxamide
Uniqueness
N-(5-amino-2-chlorophenyl)-3-oxo-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
59192-00-6 |
|---|---|
Fórmula molecular |
C15H13ClN2O2 |
Peso molecular |
288.73 g/mol |
Nombre IUPAC |
N-(5-amino-2-chlorophenyl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C15H13ClN2O2/c16-12-7-6-11(17)8-13(12)18-15(20)9-14(19)10-4-2-1-3-5-10/h1-8H,9,17H2,(H,18,20) |
Clave InChI |
YEULAWUPAIBCLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(C=CC(=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)

![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)




![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)

